tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate typically involves the bromination of 3-methyl-1H-indazole followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution Reactions: Products include various substituted indazoles depending on the nucleophile used.
Oxidation: Oxidized products may include indazole-3-carboxylic acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: Investigated for potential use in developing new pharmaceuticals due to its indazole core, which is known for various biological activities.
Industry:
Material Science:
Mechanism of Action
The exact mechanism of action for tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate is not well-documented. indazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. The bromine atom and tert-butyl ester group may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
Properties
Molecular Formula |
C13H15BrN2O2 |
---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 7-bromo-3-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-9-6-5-7-10(14)11(9)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
InChI Key |
CMLYHDOQBUYIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC=C2Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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